

Spectroscopic Profile of 2-tert-Butyl-4,6-dimethylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-tert-Butyl-4,6-dimethylphenol

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-tert-Butyl-4,6-dimethylphenol**, a compound of significant interest in chemical research and industrial applications.

This technical guide provides a comprehensive overview of the spectral data for **2-tert-Butyl-4,6-dimethylphenol** (CAS No. 1879-09-0). The information presented is intended for researchers, scientists, and professionals in drug development and materials science to facilitate the identification, characterization, and quality control of this compound. The data is organized into clear, tabular formats for ease of comparison and is supplemented with detailed experimental protocols and a visual representation of the relationships between the spectral data and the molecular structure.

Compound Information

- IUPAC Name: **2-tert-Butyl-4,6-dimethylphenol**
- Synonyms: 6-tert-Butyl-2,4-dimethylphenol, Topanol A
- Molecular Formula: C₁₂H₁₈O
- Molecular Weight: 178.27 g/mol
- Structure:

- A phenol ring substituted with a tert-butyl group at position 2, and methyl groups at positions 4 and 6.

Spectral Data Summary

The following sections provide a detailed summary of the key spectral data obtained for **2-tert-Butyl-4,6-dimethylphenol**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
-OH	~4.7	Singlet	1H
Ar-H (position 3)	~6.8	Singlet	1H
Ar-H (position 5)	~6.6	Singlet	1H
-C(CH ₃) ₃	~1.4	Singlet	9H
Ar-CH ₃ (position 6)	~2.2	Singlet	3H
Ar-CH ₃ (position 4)	~2.2	Singlet	3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment	Chemical Shift (δ) ppm
C-OH (C1)	~150
C-C(CH ₃) ₃ (C2)	~136
C-H (C3)	~128
C-CH ₃ (C4)	~127
C-H (C5)	~124
C-CH ₃ (C6)	~123
C(CH ₃) ₃	~34
-CH ₃ (Aromatic)	~21
-C(CH ₃) ₃	~30
-CH ₃ (Aromatic)	~16

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3650	O-H stretch	Phenolic -OH
~2960	C-H stretch	Aliphatic (sp ³)
~1600, ~1480	C=C stretch	Aromatic ring
~1440	C-H bend	Aliphatic (sp ³)
~1230	C-O stretch	Phenolic
~860	C-H bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

m/z	Relative Intensity	Possible Fragment Ion
178	High	$[M]^+$ (Molecular Ion)
163	High	$[M - CH_3]^+$
135	Moderate	$[M - C(CH_3)_3]^+$

Experimental Protocols

The following are representative protocols for the acquisition of the spectral data presented. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **2-tert-Butyl-4,6-dimethylphenol** was dissolved in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** 1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- **1H NMR Acquisition:** The spectrum was acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans were accumulated.
- **^{13}C NMR Acquisition:** The spectrum was acquired using a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A total of 1024 scans were accumulated.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.

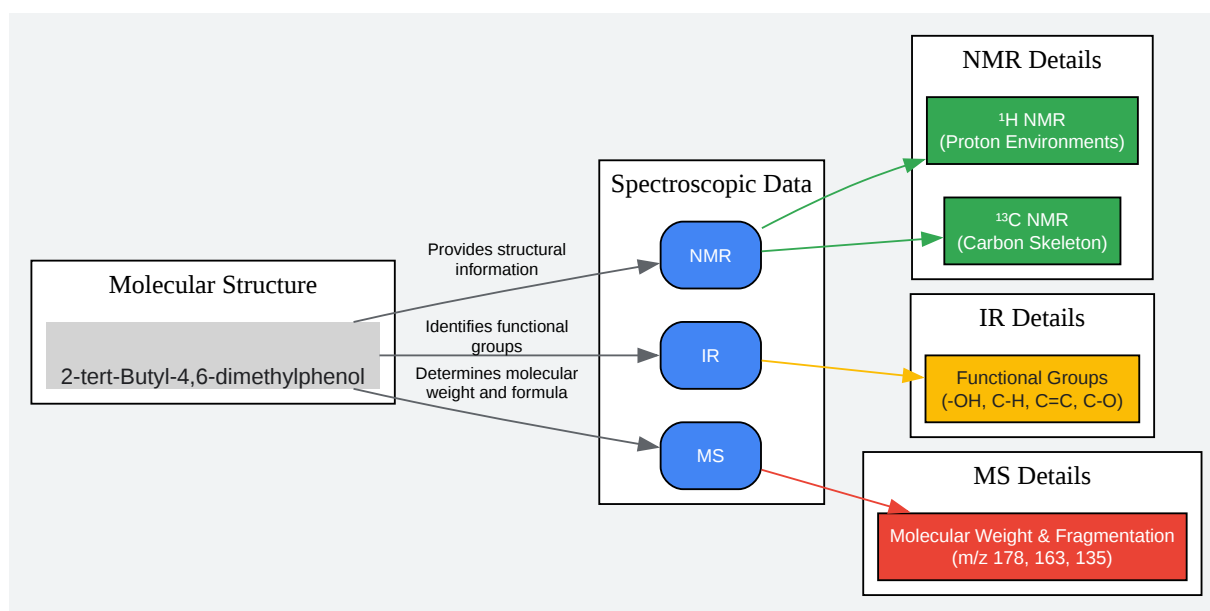
- **Instrumentation:** The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS). A dilute solution of the compound in dichloromethane was injected into the GC.
- **Gas Chromatography (GC) Conditions:**
 - **Column:** 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl methyl polysiloxane capillary column.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Inlet Temperature:** 250°C.
 - **Oven Program:** Initial temperature of 50°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
- **Mass Spectrometry (MS) Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Analyzer:** Quadrupole.
 - **Scan Range:** m/z 40-400.
 - **Ion Source Temperature:** 230°C.
 - **Transfer Line Temperature:** 280°C.

Data Interpretation and Visualization

The combined spectral data provides a comprehensive fingerprint of **2-tert-Butyl-4,6-dimethylphenol**, confirming its molecular structure. The relationship between the spectroscopic data and the chemical structure is illustrated in the diagram below.



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Caption: Correlation of Spectroscopic Data with Molecular Structure.

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